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Compound of Interest

Compound Name: NC03

Cat. No.: B15607507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
NC03 is a potent and selective inhibitor of Phosphatidylinositol 4-kinase type II alpha (PI4K2A),

a crucial enzyme in the regulation of intracellular signaling and membrane trafficking.[1] With

the chemical formula C₂₁H₂₁N₃O₇S and a molecular weight of 459.47 g/mol , NC03 has

emerged as a valuable research tool for investigating the physiological and pathological roles

of PI4K2A. This document provides a comprehensive overview of the known physical,

chemical, and biological properties of NC03, including experimental protocols and its impact on

key signaling pathways.

Physicochemical Properties
Precise quantitative data for several physical properties of NC03 are not readily available in

published literature. However, based on its chemical structure and available information, the

following properties are summarized.

Table 1: Physical and Chemical Properties of NC03
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Property Value Source/Comment

IUPAC Name

N-(2,3-Dihydrobenzo[b][1]

[2]dioxin-6-yl)-2-((5-(3,4,5-

trimethoxyphenyl)-1,3,4-

oxadiazol-2-yl)thio)acetamide

---

CAS Number 568558-66-7 [1]

Chemical Formula C₂₁H₂₁N₃O₇S [1]

Molecular Weight 459.47 g/mol [1]

Appearance White to off-white solid [1]

Melting Point Not reported
Data not available in public

sources.

Boiling Point Not reported
Data not available in public

sources.

Density Not reported
Data not available in public

sources.

Solubility Soluble in DMSO

[1] Specific solubility values in

aqueous solutions or other

organic solvents are not

reported.

Storage

Store as a solid at -20°C for up

to 3 years. In solvent (DMSO),

store at -80°C for up to 6

months or -20°C for up to 1

month.[1]

Avoid repeated freeze-thaw

cycles.

Chemical Synthesis and Purification
A detailed, step-by-step synthesis protocol for NC03 is not publicly available. However, based

on its chemical structure, a plausible synthetic route involves the coupling of two key

intermediates: 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol and 2-chloro-N-(2,3-

dihydrobenzo[b][1][2]dioxin-6-yl)acetamide.
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Proposed Synthetic Pathway
The synthesis can be logically divided into the preparation of the two precursor molecules

followed by their condensation.

Synthesis of Intermediate 1 Synthesis of Intermediate 2 Final Condensation

3,4,5-Trimethoxybenzoic acid

Hydrazine

Esterification then Hydrazinolysis

Carbonodithioic acid, O-potassium salt

5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol

Cyclization

1,4-Benzodioxan-6-amine

Chloroacetyl chloride

Acylation

2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Intermediate 1

NC03

Intermediate 2

Nucleophilic Substitution

Click to download full resolution via product page

Caption: Proposed synthetic workflow for NC03.

Experimental Protocols (Hypothetical)
3.2.1. Synthesis of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
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Esterification and Hydrazinolysis: 3,4,5-Trimethoxybenzoic acid is first converted to its

corresponding methyl or ethyl ester. The resulting ester is then refluxed with hydrazine

hydrate in a suitable solvent like ethanol to yield 3,4,5-trimethoxybenzohydrazide.

Cyclization: The 3,4,5-trimethoxybenzohydrazide is then reacted with carbon disulfide in the

presence of a base like potassium hydroxide in an alcoholic solvent. Acidification of the

reaction mixture yields the desired 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol.

3.2.2. Synthesis of 2-chloro-N-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acetamide

Acylation: 1,4-Benzodioxan-6-amine is dissolved in a suitable aprotic solvent (e.g.,

dichloromethane or tetrahydrofuran) and cooled in an ice bath. Chloroacetyl chloride is

added dropwise to the cooled solution in the presence of a base (e.g., triethylamine or

pyridine) to neutralize the HCl byproduct.

Work-up: The reaction mixture is then washed with dilute acid, water, and brine. The organic

layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is

removed under reduced pressure to yield the crude product.

3.2.3. Synthesis of NC03

Condensation: 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol and 2-chloro-N-(2,3-

dihydrobenzo[b][1][2]dioxin-6-yl)acetamide are dissolved in a polar aprotic solvent such as

N,N-dimethylformamide (DMF) or acetone. A base, such as potassium carbonate or sodium

hydride, is added to facilitate the nucleophilic substitution reaction.

Reaction Monitoring: The reaction is stirred at room temperature or slightly elevated

temperature and monitored by thin-layer chromatography (TLC) until completion.

Purification: The crude product is obtained by pouring the reaction mixture into water and

filtering the resulting precipitate. Purification is typically achieved by recrystallization from a

suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column

chromatography on silica gel.

Biological Activity and Experimental Protocols
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NC03 is a known inhibitor of PI4K2A, which leads to a reduction of phosphatidylinositol 4-

phosphate (PI4P) levels in the Golgi apparatus and endosomes.[1]

In Vitro Kinase Inhibition Assay
Protocol: ADP-Glo™ Kinase Assay (as adapted from Sengupta et al., 2019)

This assay quantitatively measures the amount of ADP produced during the kinase reaction,

which is inversely proportional to the inhibitory activity of the compound.

Reaction Setup: A reaction mixture is prepared containing the PI4K2A enzyme, the lipid

substrate (phosphatidylinositol), ATP, and the test compound (NC03) at various

concentrations in a suitable buffer.

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room

temperature for a specified period (e.g., 60 minutes).

ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the

kinase reaction and deplete the remaining ATP.

Luminescence Signal Generation: Kinase Detection Reagent is then added to convert ADP

to ATP and generate a luminescent signal via a luciferase reaction.

Data Analysis: The luminescence is measured using a plate reader. The inhibitory activity of

NC03 is determined by comparing the signal from wells containing the inhibitor to control

wells without the inhibitor. IC₅₀ values are calculated from the dose-response curve.

Cell-Based Assay for PI4P Levels
Protocol: Bioluminescence Resonance Energy Transfer (BRET) Assay (as adapted from

Sengupta et al., 2019)

This assay allows for the real-time monitoring of PI4P levels in specific cellular compartments

within intact cells.

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is co-transfected with

plasmids encoding a PI4P-binding domain fused to a luciferase (e.g., NanoLuc) and a

fluorescent protein targeted to a specific organelle (e.g., Golgi or endosomes).
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Cell Treatment: The transfected cells are treated with varying concentrations of NC03 or a

vehicle control (DMSO).

BRET Measurement: The luciferase substrate is added, and the light emission from both the

luciferase and the fluorescent protein is measured at their respective wavelengths using a

BRET-compatible plate reader.

Data Analysis: The BRET ratio is calculated as the ratio of the light emitted by the fluorescent

protein to the light emitted by the luciferase. A decrease in the BRET ratio indicates a

reduction in PI4P levels in the targeted organelle due to the inhibitory effect of NC03.

Signaling Pathways
PI4K2A plays a significant role in various cellular signaling pathways, primarily by regulating the

levels of PI4P, a key lipid second messenger. By inhibiting PI4K2A, NC03 can modulate these

pathways.

PI4K2A-Mediated PI4P Synthesis
The core function of PI4K2A is the phosphorylation of phosphatidylinositol (PI) to generate

phosphatidylinositol 4-phosphate (PI4P). This process is fundamental to the subsequent

signaling events.

Phosphatidylinositol (PI)

PI4K2A Phosphatidylinositol 4-Phosphate (PI4P)Phosphorylation

NC03

Inhibition

Click to download full resolution via product page

Caption: Inhibition of PI4P synthesis by NC03.

Role in EGFR Signaling Pathway
PI4K2A is implicated in the regulation of the Epidermal Growth Factor Receptor (EGFR)

signaling pathway. PI4P is involved in the trafficking and signaling of EGFR. By reducing PI4P
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levels, NC03 can potentially disrupt EGFR signaling, which is often dysregulated in cancer.
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Caption: Potential impact of NC03 on the EGFR signaling pathway.

Involvement in Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis.

PI4K2A has been shown to be involved in the regulation of Wnt signaling. Inhibition of PI4K2A

by NC03 could therefore modulate Wnt-dependent cellular processes.
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Caption: Postulated role of NC03 in the Wnt signaling pathway.

Conclusion
NC03 is a specific inhibitor of PI4K2A that serves as a critical tool for dissecting the complex

roles of this kinase in cellular physiology. While a complete physicochemical profile is not yet

publicly documented, its known biological activities and the experimental protocols outlined in

this guide provide a solid foundation for researchers in the fields of cell biology, oncology, and

drug discovery. Further investigation into the precise mechanisms of action of NC03 and its

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15607507?utm_src=pdf-body-img
https://www.benchchem.com/product/b15607507?utm_src=pdf-body
https://www.benchchem.com/product/b15607507?utm_src=pdf-body
https://www.benchchem.com/product/b15607507?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


effects in various disease models will undoubtedly continue to illuminate the therapeutic

potential of targeting PI4K2A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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